

# Introduction: The Role of Tyrosine Kinase 2 (TYK2) in Autoimmunity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Envudeucitinib |           |
| Cat. No.:            | B15614739      | Get Quote |

Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical transducers of cytokine signaling. Upon cytokine binding to its receptor, JAKs associated with the receptor's intracellular domain become activated, phosphorylate each other, and then phosphorylate the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[3][4]

TYK2 is essential for signaling pathways initiated by key pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[4] These cytokines are central to the pathogenesis of numerous autoimmune diseases.[1][4] For instance, the IL-23/IL-17 axis, which is mediated by TYK2, is a cornerstone of the inflammatory process in plaque psoriasis.

[5] Given its central role, inhibiting TYK2 presents a highly attractive therapeutic strategy for correcting immune dysregulation in these conditions.[1]

# Envudeucitinib (ESK-001): A Next-Generation Oral TYK2 Inhibitor

**Envudeucitinib** (formerly known as ESK-001) is an orally administered, small-molecule inhibitor designed for high selectivity for TYK2.[1][6] It is currently under investigation for the treatment of moderate-to-severe plaque psoriasis and systemic lupus erythematosus (SLE).[7]



[8] The core innovation of **envudeucitinib** lies in its unique mechanism of action, which differentiates it from first-generation pan-JAK inhibitors and other kinase inhibitors.

# Core Mechanism of Action: Allosteric Inhibition of the JH2 Pseudokinase Domain

Unlike traditional JAK inhibitors that compete with ATP at the highly conserved active site within the kinase domain (JH1), **envudeucitinib** is a highly selective, allosteric inhibitor that binds to the regulatory pseudokinase domain (JH2) of TYK2.[1] The JH2 domain, while catalytically inactive, plays a crucial regulatory role by controlling the activity of the adjacent JH1 kinase domain.[9][10]

By binding exclusively to the JH2 domain, **envudeucitinib** locks the TYK2 enzyme in an inactive conformation.[9] This allosteric inhibition prevents the conformational changes necessary for catalytic activity, thereby blocking downstream signaling.[9] This mechanism is the foundation of **envudeucitinib**'s high selectivity, as the JH2 domain is structurally distinct among the JAK family members, unlike the highly homologous ATP-binding pocket in the JH1 domains.[10]







Click to download full resolution via product page

Caption: Allosteric (JH2) vs. Orthosteric (JH1) JAK Inhibition.

### **Biochemical and Cellular Activity**

Preclinical studies have quantitatively confirmed the high selectivity and functional consequences of **envudeucitinib**'s mechanism.

# **Biochemical Selectivity**

**Envudeucitinib**'s allosteric binding to the JH2 domain translates to exceptional selectivity for TYK2 over other JAK family kinases. In human whole blood assays, **envudeucitinib** showed potent inhibition of TYK2-mediated pathways while having no meaningful effect on pathways mediated by JAK1, JAK2, or JAK3.[1][2]



| Kinase Target | Assay System                                       | IC50 (nM) | Selectivity vs.<br>TYK2 |
|---------------|----------------------------------------------------|-----------|-------------------------|
| TYK2          | Human Whole Blood<br>(IFNα- or IL-12-<br>mediated) | 104 - 149 | -                       |
| JAK1/JAK3     | Human Whole Blood<br>(IL-2-mediated)               | >30,000   | >200x                   |
| JAK2          | Human Whole Blood<br>(TPO-mediated)                | >30,000   | >200x                   |

**Table 1:** Biochemical Selectivity of **Envudeucitinib** (ESK-001).[1][2][11]

## **Inhibition of Cytokine-Induced Signaling**

Consistent with its mechanism, **envudeucitinib** potently blocks the downstream signaling of TYK2-dependent cytokines. In preclinical studies, it demonstrated concentration-dependent inhibition of STAT phosphorylation and subsequent IFNy production following stimulation with IL-12, IL-23, and IFN $\alpha$  in human whole blood and peripheral blood mononuclear cells.[1][2] Phase 1 studies in healthy volunteers confirmed this, showing dose-dependent inhibition of Type I IFN-induced genes.[1][2] Maximal inhibition of the TYK2 pathway was achieved within 2-4 hours and was sustained at higher doses.[1]





Click to download full resolution via product page

Caption: Envudeucitinib Inhibition of the TYK2 Signaling Pathway.

# **Clinical Efficacy in Plaque Psoriasis**

The therapeutic relevance of **envudeucitinib**'s mechanism has been demonstrated in clinical trials for moderate-to-severe plaque psoriasis. The Phase 2 STRIDE study (NCT05600036) and its ongoing open-label extension (OLE) have shown significant, dose-dependent improvements in skin clearance.[12][13][14]



| Endpoint              | Placebo (Week 12) | Envudeucitinib 40<br>mg BID (Week 12) | Envudeucitinib 40<br>mg BID (Week 52<br>OLE) |
|-----------------------|-------------------|---------------------------------------|----------------------------------------------|
| PASI-75 <sup>1</sup>  | 0%                | 64.1%                                 | 78%                                          |
| PASI-90 <sup>2</sup>  | N/A               | 38.5%                                 | 61%                                          |
| PASI-100 <sup>3</sup> | N/A               | 15.4%                                 | 39%                                          |
| sPGA 0/1 <sup>4</sup> | N/A               | 59.0%                                 | 61%                                          |

**Table 2:** Clinical Efficacy of **Envudeucitinib** in Moderate-to-Severe Plaque Psoriasis (STRIDE & OLE Studies).[12][13][15][16]

### Safety and Tolerability

Across Phase 1 and 2 studies, **envudeucitinib** has been generally well-tolerated.[1][14] The safety profile is consistent with its selective mechanism, notably lacking adverse events typically associated with broader JAK inhibition.[6][7] In the 52-week OLE study, the discontinuation rate due to adverse events was low at 3.7%.[15][16] The most common treatment-emergent adverse events were mild to moderate and included nasopharyngitis, upper respiratory tract infections, and headache.[14] No clinically significant laboratory or ECG findings have been observed.[6][15]

# Appendix: Experimental Methodologies In Vitro Kinase Selectivity Assay

- Principle: To determine the relative potency of **envudeucitinib** against TYK2 versus other JAK family kinases (JAK1, JAK2, JAK3). This is typically done using a luminescence-based kinase assay that measures ATP consumption.
- Methodology (Example: ADP-Glo<sup>™</sup> Assay):
  - Recombinant human kinase domains (TYK2, JAK1, JAK2, JAK3) are incubated with a specific substrate peptide.

<sup>&</sup>lt;sup>1</sup> ≥75% improvement in Psoriasis Area and Severity Index. <sup>2</sup> ≥90% improvement in PASI. <sup>3</sup> 100% improvement in PASI. <sup>4</sup> Static Physician's Global Assessment score of clear (0) or almost clear (1).



- Serial dilutions of envudeucitinib (or vehicle control) are added to the reaction wells.
- The kinase reaction is initiated by the addition of ATP (at a concentration near the  $K_m$  for each enzyme).
- After incubation (e.g., 60 minutes at room temperature), an ADP-Glo<sup>™</sup> reagent is added to stop the reaction and deplete the remaining ATP.
- A kinase detection reagent is then added, which converts the ADP generated by the kinase reaction back into ATP. This new ATP is used in a luciferase/luciferin reaction to produce light.
- The luminescent signal, which is directly proportional to kinase activity, is measured by a plate reader.
- Data are normalized to controls, and IC<sub>50</sub> values are calculated from the dose-response curves.[3][17]

#### Allosteric Binding (JH2 Domain) Assay

- Principle: To confirm that envudeucitinib binds to the JH2 pseudokinase domain and to determine its binding affinity. A common method is a fluorescence polarization (FP) competition assay.
- Methodology (Example: FP Assay):
  - A fluorescently labeled probe molecule, known to bind to the TYK2 JH2 domain, is used.
  - The probe is incubated with purified, recombinant TYK2 JH2 protein. In this state, the large complex tumbles slowly in solution, emitting highly polarized light.
  - Serial dilutions of envudeucitinib are added to the mixture.
  - If **envudeucitinib** binds to the JH2 domain, it displaces the fluorescent probe. The now-free probe tumbles rapidly, emitting depolarized light.
  - The change in fluorescence polarization is measured. The concentration of
     envudeucitinib required to displace 50% of the probe is used to calculate binding affinity



(e.g., K<sub>i</sub> or IC<sub>50</sub>).[10][18]



Click to download full resolution via product page

Caption: Workflow for a Cellular Phospho-STAT Inhibition Assay.

### Phase 2 STRIDE Clinical Trial Design (NCT05600036)

- Objective: To assess the clinical efficacy, safety, and pharmacokinetics of various doses of
   envudeucitinib compared to placebo in patients with moderate-to-severe plaque psoriasis.
   [12]
- Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[12]
   [19]
- Population: Adult patients (18-75 years) with moderate-to-severe plaque psoriasis (defined by PASI ≥12, sPGA ≥3, and Body Surface Area ≥10%).[7]



- Intervention: 228 patients were randomized to one of six treatment arms for a 12-week period:[12][19]
  - Placebo
  - Envudeucitinib 10 mg once daily (QD)
  - Envudeucitinib 20 mg QD
  - Envudeucitinib 40 mg QD
  - Envudeucitinib 20 mg twice daily (BID)
  - Envudeucitinib 40 mg BID
- Primary Endpoint: Proportion of patients achieving PASI-75 at Week 12 compared to placebo.[19]
- Key Secondary Endpoints: Safety and tolerability, PASI-90, PASI-100, and proportion of patients achieving an sPGA score of 0 or 1.[19]
- Follow-up: After the 12-week treatment period, patients could enroll in a long-term open-label extension study (OLE; NCT05739435).[6][19]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]

#### Foundational & Exploratory





- 4. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking TYK2 in Autoimmune and Inflammatory Diseases Application Notes ICE Bioscience [en.ice-biosci.com]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. alumis.com [alumis.com]
- 8. Alumis Completes Enrollment of Pivotal Phase 3 ONWARD Clinical Program of Lead Candidate ESK-001, a Highly Selective, Next-Generation Oral TYK2 Inhibitor for the Treatment of Moderate-to-Severe Plaque Psoriasis | Nasdaq [nasdaq.com]
- 9. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. alumis.com [alumis.com]
- 12. Highly selective, allosteric inhibition of TYK2 with oral ESK-001 in patients with moderate-to-severe plaque psoriasis: Results from STRIDE, a 12-week, randomized, double-blinded, placebo-controlled, dose-ranging phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Benefit and safety of TYK2 inhibitor ESK-001 for psoriasis in phase 2 Medical Conferences [conferences.medicom-publishers.com]
- 15. Safety and efficacy of envudeucitinib, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alumis.com [alumis.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Alumis Presents Positive Data from Phase 2 Clinical Trial of ESK-001, an Oral Allosteric TYK2 Inhibitor for the Treatment of Plaque Psoriasis, at AAD Annual Meeting | Alumis Inc. [investors.alumis.com]
- To cite this document: BenchChem. [Introduction: The Role of Tyrosine Kinase 2 (TYK2) in Autoimmunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614739#envudeucitinib-mechanism-of-action-in-autoimmune-disease]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com